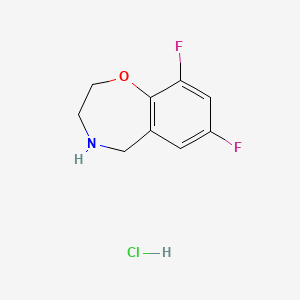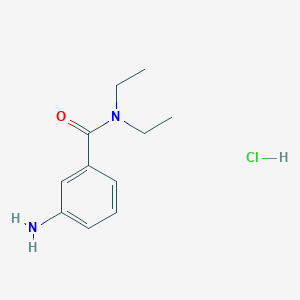
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is a chemical compound that features a guanidine group linked to a pyrrolidine ring through a propyl chain The hydroiodide form indicates that the compound is in its salt form, which enhances its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide can be achieved through a multi-step process involving the reaction of pyrrolidine with a suitable guanidylating agent. One common method involves the use of S-methylisothiourea as a guanidylating agent. The reaction typically proceeds under mild conditions, with the pyrrolidine being reacted with S-methylisothiourea in the presence of a base such as sodium hydroxide to yield the desired guanidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the guanidine group.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学的研究の応用
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its guanidine moiety.
作用機序
The mechanism of action of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Guanidine: A highly basic compound used in organic synthesis and as a precursor for other guanidine derivatives.
N,N’-Disubstituted Guanidines: Compounds with two substituents on the guanidine group, often used in medicinal chemistry.
Uniqueness
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is unique due to its specific structure, which combines the properties of both pyrrolidine and guanidine. This combination allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
特性
IUPAC Name |
2-(3-pyrrolidin-1-ylpropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.HI/c9-8(10)11-4-3-7-12-5-1-2-6-12;/h1-7H2,(H4,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIEBPUYJEZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)
![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)

![6-Amino-5-[2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7452481.png)
